2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide
Overview
Description
2-[4-(1,3-dithiolan-2-yl)phenoxy]-N’-hydroxyethanimidamide is a synthetic organic compound characterized by the presence of a dithiolane ring, a phenoxy group, and a hydroxyethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N’-hydroxyethanimidamide typically involves the reaction of 4-(1,3-dithiolan-2-yl)phenol with appropriate reagents to introduce the hydroxyethanimidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-dithiolan-2-yl)phenoxy]-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxyethanimidamide group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane ring can yield sulfoxides or sulfones, while reduction of the hydroxyethanimidamide group can produce amines .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as developing new drugs.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N’-hydroxyethanimidamide is not well-documented. its structural features suggest that it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The dithiolane ring and hydroxyethanimidamide group may play crucial roles in these interactions .
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-dithiolan-2-yl)phenoxy]acetohydrazide: This compound shares the dithiolane and phenoxy groups but has an acetohydrazide moiety instead of a hydroxyethanimidamide group.
4-(1,3-dithiolan-2-yl)phenol: This compound contains the dithiolane and phenol groups but lacks the hydroxyethanimidamide moiety.
Uniqueness
2-[4-(1,3-dithiolan-2-yl)phenoxy]-N’-hydroxyethanimidamide is unique due to the combination of its dithiolane ring, phenoxy group, and hydroxyethanimidamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c12-10(13-14)7-15-9-3-1-8(2-4-9)11-16-5-6-17-11/h1-4,11,14H,5-7H2,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOIYFLEWGZJBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OCC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371283 | |
Record name | 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetamidoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262607-85-2 | |
Record name | 2-[4-(1,3-Dithiolan-2-yl)phenoxy]-N-hydroxyethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=262607-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetamidoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.